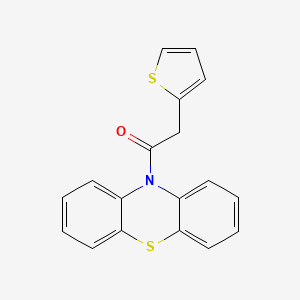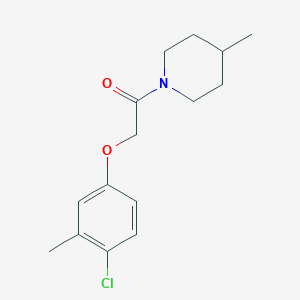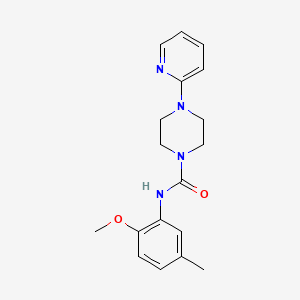
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The pyridine ring is introduced through a nucleophilic substitution reaction using a pyridine derivative, such as 2-chloropyridine.
- Reaction conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Attachment of the Methoxy and Methyl Groups:
- The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents, such as methoxybenzene and methyl iodide.
- Reaction conditions: The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols, typically used in the presence of a catalyst or base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Piperazine Ring:
- Starting with a suitable precursor, such as 1-benzylpiperazine, the piperazine ring is formed through a cyclization reaction.
- Reaction conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparaison Avec Des Composés Similaires
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.
N-(2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: Lacks the methoxy group, affecting its reactivity and interactions.
N-(2-methoxy-5-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide: Has the pyridine ring in a different position, altering its binding affinity and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-6-7-16(24-2)15(13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHAJUTFASNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
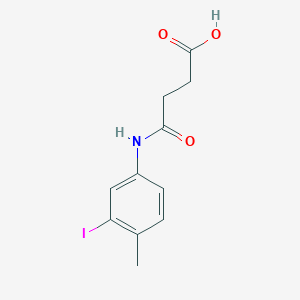
![3-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5776547.png)
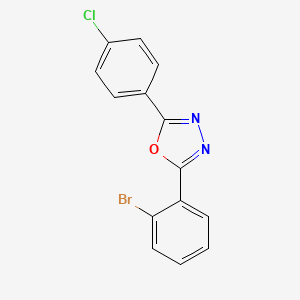
![3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776565.png)
![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)
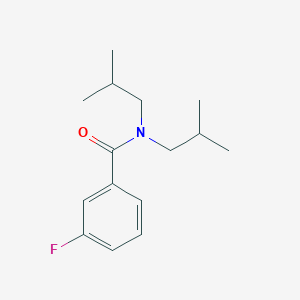
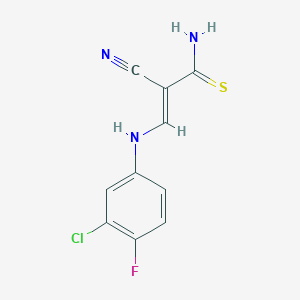
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)
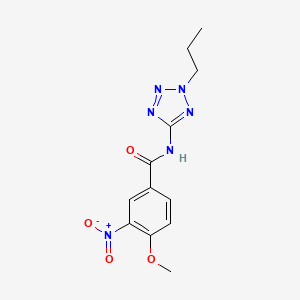
![3-({4-[(4-NITROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5776632.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-nitrobenzoate](/img/structure/B5776640.png)
